1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Description
This compound belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic structure with two ketone groups at positions 1 and 5 and a carboxylic acid substituent at position 3a. Its molecular formula is C₁₄H₁₂N₂O₄, with a molecular weight of 272.26 g/mol. Pyrroloquinazolines are noted for their pharmacological relevance, including anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-9-5-6-12(11(17)18)13-10(16)7-3-1-2-4-8(7)14(9)12/h1-4H,5-6H2,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFNHBRZJWMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140885 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871909-89-6 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871909-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-quinazolinylacetonitriles with appropriate reagents to form the desired heterocyclic structure . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the formation of the target compound.
Chemical Reactions Analysis
1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The specific pathways involved depend on the biological target and the context of the study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Position 4 of the pyrroloquinazoline core is frequently modified, altering physicochemical and biological properties. Key derivatives include:
Biological Activity
1,5-Dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties based on diverse research findings and case studies.
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.28 g/mol
- CAS Number : 872319-68-1
Antiparasitic Activity
Research indicates that pyrroloquinazoline derivatives exhibit significant antiparasitic activity. For instance, a study on dihydroquinazolinone analogs demonstrated potent effects against both wild-type and drug-resistant strains of parasites. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced the efficacy of these compounds against parasites, with some derivatives showing an EC50 value as low as 0.010 μM .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies have shown that derivatives of pyrroloquinazoline can act as radical scavengers. The presence of carboxylic groups in these compounds is believed to enhance their ability to inhibit lipid peroxidation and scavenge free radicals, which is crucial for their anti-inflammatory effects .
Lipoxygenase (LOX) Inhibition
Inhibition of lipoxygenase enzymes is a key mechanism for anti-inflammatory activity. Research has shown that certain derivatives of pyrroloquinazoline can inhibit LOX activity comparably to established anti-inflammatory drugs like nordihydroguaiaretic acid. This suggests potential therapeutic applications in treating inflammatory conditions .
Study on Structural Modifications
A study focusing on the synthesis of esters and amides derived from pyrroloquinazoline highlighted the importance of structural modifications on biological activity. The research found that specific modifications to the carboxyl group could significantly enhance pharmacodynamic properties while reducing toxicity associated with traditional NSAIDs .
Metabolic Stability Analysis
Another significant aspect is the metabolic stability of these compounds. A comparative analysis indicated that modifications leading to increased lipophilicity resulted in enhanced metabolic stability in human microsomes and rat hepatocytes. This is critical for developing effective therapeutic agents with prolonged action in vivo .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
